molecular formula C8H10O<br>C6H5CH2CH2OH<br>C8H10O B1677666 2-Phenylethanol CAS No. 60-12-8

2-Phenylethanol

Cat. No. B1677666
CAS RN: 60-12-8
M. Wt: 122.16 g/mol
InChI Key: WRMNZCZEMHIOCP-UHFFFAOYSA-N
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Description

2-Phenylethanol, also known as Phenethyl alcohol, is an organic compound with the chemical formula C6H5CH2CH2OH . It is a colorless liquid with a pleasant floral odor . It occurs widely in nature, being found in a variety of essential oils .


Synthesis Analysis

2-Phenylethanol is prepared commercially via two routes. The most common is the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminium trichloride . Another method is the hydrogenation of styrene oxide . It can also be produced by biotransformation from L-phenylalanine using immobilized yeast Saccharomyces cerevisiae .


Molecular Structure Analysis

The molecule of phenethyl alcohol consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) . The 2D chemical structure image of 2-Phenylethanol is also called skeletal formula .


Chemical Reactions Analysis

Oxidative transformation of 2-phenylethanol has been executed in pure aqueous and surfactant medium using Ce (IV) as the oxidant . A comprehensive kinetic analysis for the electron transfer process was made to predict the mechanism of transformation .


Physical And Chemical Properties Analysis

2-Phenylethanol is a colorless liquid, immiscible with water, but miscible with many organic solvents . Its odor has been described as "floral" or "rose-like" .

Scientific Research Applications

Biotechnological Production

2-Phenylethanol (2-PE) is an aromatic alcohol with a rose-like fragrance and finds extensive applications in cosmetics, perfumes, and food industries. It is primarily produced through chemical synthesis, but microbial transformation processes are gaining attention as environmentally friendly alternatives that produce "natural" flavors and fragrances. Biotechnological production of 2-PE via the Ehrlich pathway from L-phenylalanine has seen considerable advancements. Strategies to increase 2-PE production and applications of in situ product removal techniques have been a focus in recent research (Hua & Xu, 2011).

Metabolic Engineering in Microorganisms

Metabolic engineering in Escherichia coli has been explored for the synthesis of 2-PE from renewable glucose. By manipulating the expression of specific genes such as adh1 and kdc from yeast strains, and optimizing the expression of other related genes, significant increases in 2-PE accumulation have been achieved (Kang, Zhang, Du & Chen, 2014).

Microbial Production and Market Overview

The microbial production of 2-PE, particularly through the bioconversion of L-phenylalanine, is an option that has been explored due to the demand for natural flavors. This process, however, requires in situ product removal to mitigate product inhibition. The chemical syntheses methods, along with the market situation for 2-PE, have also been reviewed (Etschmann, Bluemke, Sell & Schrader, 2002).

Production from Yeast Biomass

Utilizing yeast biomass for the production of natural 2-PE offers an alternative to chemical synthesis and plant extraction. Research has shown that certain yeast strains, such as JM2014, can produce significant quantities of 2-PE in batch cultures, and methods have been developed for the isolation and purification of 2-PE, qualifying it as a natural product (Chreptowicz, Wielechowska, Główczyk-Zubek, Rybak & Mierzejewska, 2016).

Metabolic Engineering Strategies

In light of concerns over the toxic byproducts in chemically synthesized 2-PE, the biosynthesis of natural 2-PE using various microorganisms has been emphasized. Recent strategies in metabolic engineering, such as alleviating feed-back inhibition and enhancing crucial enzyme activities, have achieved success in improving the bioproduction of 2-PE in yeasts and E. coli (Wang, Zhang, Lu, Zong & Zhuge, 2019).

Sensing, Upt

ake, and Catabolism of L-PhenylalanineThe process of 2-PE biosynthesis in Saccharomyces cerevisiae involves the utilization of L-phenylalanine as a precursor through the Ehrlich pathway. Understanding the intricate regulation of L-phenylalanine metabolism in yeast is crucial for enhancing 2-PE synthesis. Current research has been delving into the signal transduction pathways of L-phenylalanine sensing, its uptake, and subsequent conversion to 2-PE (Dai, Xia, Yang & Chen, 2021).

Bioprocesses for 2-PE and Derivatives

2-PE and 2-phenethyl acetate (2-PEA) are valuable flavoring agents with wide industrial applications. While these are predominantly produced chemically, the shift towards natural products has led to the development of biotechnological approaches. The bioconversion of L-phenylalanine via the Ehrlich pathway is considered the most efficient route for bioproducing these compounds. Recent developments have focused on advancing this process, including studies on strain development and the use of residue-based systems (Martínez-Avila, Sánchez, Font & Barrena, 2018).

Wild-Type Strain Utilization and Optimization

The use of wild-type strains for the biosynthesis of 2-PE is being investigated. For example, a wild-type Wickerhamomyces anomalus strain isolated from rice wine was optimized for 2-PE production, achieving high yields in bioreactors. This approach highlights the potential of employing native yeast species in the bioproduction of high-value aromatic compounds (Tian, Liang, Chen, Zeng, Zhou & Du, 2020).

Transcriptomic Analysis Under 2-PE Stress

Understanding the molecular mechanisms of 2-PE's toxic effect on Saccharomyces cerevisiae is crucial for improving its microbial production. Transcriptomic analysis has revealed significant alterations in gene expression related to mitochondrial, cytoplasmic, and plasma membrane proteins under 2-PE stress, offering insights into the inhibitory mechanisms of 2-PE on yeast and other microbes (Jin, Gu, Xiong, Huang, Huang, Liu & Xiao, 2018).

Safety And Hazards

2-Phenylethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It is recommended to use personal protective equipment and avoid breathing vapors, mist or gas .

Future Directions

The biotechnological production of 2-Phenylethanol presents a promising solution, yielding a natural product . By elucidating the crucial factors affecting 2-Phenylethanol production, we pave the way for the development of biotechnological strategies to harness its potential as a natural and sustainable aroma compound .

properties

IUPAC Name

2-phenylethanol
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InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
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InChI Key

WRMNZCZEMHIOCP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCO
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Molecular Formula

Record name PHENETHYL ALCOHOL
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DSSTOX Substance ID

DTXSID9026342
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Molecular Weight

122.16 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour
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Boiling Point

218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C
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Flash Point

102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c.
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Solubility

2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol)
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Density

1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020
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Vapor Density

4.21 (AIR= 1), Relative vapor density (air = 1): 4.2
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Vapor Pressure

0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8
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Impurities

Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde.
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Product Name

Phenylethyl Alcohol

Color/Form

COLORLESS, VISCOUS LIQUID

CAS RN

60-12-8, 1321-27-3
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Melting Point

-27 °C, -25.8 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Phenylethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PHENETHYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0936
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Epoxides are reduced readily with lithium pyrrolidinoborohydride. Thus, cyclohexene oxide is reduced to cyclohexanol, and styrene oxide gives predominantly 2-phenylethanol (see Reaction Sequences 7 and 8). ##STR6##
[Compound]
Name
Epoxides
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Synthesis routes and methods II

Procedure details

It has long been desirable to prepare β-phenylethyl alcohol in a low cost process. This material is a valuable intermediate in the preparation of fragrances and of styrene, a commercial chemical with widely varying uses. In the past, it has been proposed that β-phenylethyl alcohol be prepared from benzyl alcohol. For example, the reaction has been described by Wender, I. et al., J. Am. Chem. Soc. 71 (1949), pages 4160-4161 in the presence of a cobalt catalyst. This early work is summarized by Orchin in Advances in Catalysis, Vol. V (1953), pages 393-414. This author reports that, at 185° C., a 50-60% yield of toluene and a 25-35% yield of β-phenylethanol is obtained. Other workers have experimented with this reaction, particularly Y. B. Kryukov et al., Neftekhimiya, 1970, 10 (1), at page 83. Here, a vapor phase reaction is described over an iron, alumina, vanadium and potassium catalyst at 450° C. and 50 atmospheres pressure. Unfortunately, in this latter reaction extremely low selectivities to the β-phenylethanol were obtained.
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Yield
25%
Yield
50%

Synthesis routes and methods III

Procedure details

A mixture of 100 ml of tetrahydrofuran (THF) and 30 g of powdered polyhydroxystyrene (PHS) was added to a 250 ml three-necked flask equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet. The mixture stirred for 30 minutes to form a homogeneous solution before 5.0 g of tertiary butyl vinyl ether, 4.8 g of phenethyl alcohol and 140 mg of solid pyridinium-para-toluene sulfonate was added. A brief exotherm was observed followed by a temperature rise of 23° to 27° C. The solution was allowed to stir at 23° C. for 20 hours before 4 g of triethylamine solution (prepared by dissolving 2.31 g of triethylanine in 200 g of TBF) was added to the reaction mixture to quench the acid. The reaction mixture was stirred for additional 30 minutes. The polymer solution was drop-wise added to 1000 ml of de-ionized water under vigorous stirring. The precipitated solid polymer was isolated by filtration. The polymer was washed two times with 250 ml of de-ionized water. The polymer was dried under vacuum at 60° C. for 18 hours.
Quantity
0 (± 1) mol
Type
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Quantity
100 mL
Type
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Synthesis routes and methods IV

Procedure details

Benzaldehyde (1.6 g, 15 mmol), acetophenone (1.8 g, 15% mmol) and acetic acid (0.3 g, 5 mmol) were combined in a flask under nitrogen. 5-Ethyl-2-methylpyridine borane (0.7 g, 5 mmol) was added via syringe over 5 minutes at room temperature. At the end of the addition the temperature of the reaction mixture reached 70° C. An ice water bath was applied immediately to bring the temperature down. The 1H NMR spectrum indicated that the reaction was complete, giving a 91:9 ratio of benzyl alcohol to phenethylalcohol. Of the combined carbonyl substrates, 37% were reduced and 63% remained unreduced. The 11B NMR spectrum indicated 77% borate (reduced carbonyl products) and 22% (combined species between 0 and 2 ppm) of amine coordinated to borate products.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
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Quantity
0.3 g
Type
reactant
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Quantity
0.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Phenylethanol
Reactant of Route 2
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Reactant of Route 3
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2-Phenylethanol
Reactant of Route 4
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Reactant of Route 5
2-Phenylethanol
Reactant of Route 6
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